molecular formula C6H5BrClNO B13085847 (6-Bromo-5-chloropyridin-2-yl)methanol

(6-Bromo-5-chloropyridin-2-yl)methanol

Cat. No.: B13085847
M. Wt: 222.47 g/mol
InChI Key: FYUAZNSDELASGI-UHFFFAOYSA-N
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Description

(6-Bromo-5-chloropyridin-2-yl)methanol is a halogenated pyridine derivative with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms on the pyridine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the bromination and chlorination of pyridine, followed by a reaction with formaldehyde to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production methods for (6-Bromo-5-chloropyridin-2-yl)methanol often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-5-chloropyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield (6-Bromo-5-chloropyridin-2-yl)carboxylic acid, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

(6-Bromo-5-chloropyridin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Bromo-5-chloropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-5-chloropyridin-2-yl)methanol is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its reactivity and interactions compared to other similar compounds. This unique structure makes it valuable for specific applications in research and industry .

Biological Activity

(6-Bromo-5-chloropyridin-2-yl)methanol is a pyridine derivative with notable biological activity, primarily attributed to its structural features that facilitate interaction with various biological macromolecules. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClNO, with a molecular weight of approximately 222.47 g/mol. The presence of bromine and chlorine atoms on the pyridine ring enhances its reactivity, allowing it to participate in various chemical transformations crucial for biological interactions.

Mechanisms of Biological Activity

1. Interaction with Biological Macromolecules

The halogen substituents on the pyridine ring can engage in halogen bonding, which may influence the conformation and function of proteins and nucleic acids. Additionally, the hydroxyl group can form hydrogen bonds, further contributing to the compound's biological activity.

2. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms. The compound's mechanism may involve the inhibition of essential bacterial enzymes, disrupting metabolic pathways critical for bacterial survival .

3. Anticancer Activity

Research suggests that this compound may also possess anticancer properties, particularly against human cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma). The compound's ability to inhibit cell proliferation has been linked to its interactions with specific molecular pathways involved in cancer development, potentially leading to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObservations
Antimicrobial MRSA, Pseudomonas aeruginosaEffective against multiple strains
Anticancer HeLa, A549Inhibitory effects on cell proliferation
Mechanism Enzyme inhibitionDisruption of metabolic pathways

Case Study: Anticancer Efficacy

In a study evaluating the anticancer potential of this compound, researchers reported significant cytotoxic effects on HeLa cells, with IC50 values indicating potent activity. The compound was found to induce apoptosis through the activation of specific signaling pathways that regulate cell cycle progression and survival .

Table 2: Comparison with Related Compounds

Compound NameCAS NumberKey Features
(5-Bromo-6-fluoropyridin-2-yl)methanol1227585-65-0Contains fluorine instead of chlorine
(5-Chloro-6-bromopyridin-2-yl)methanol40473-01-6Variants in halogen positions
3-Bromo-5-chloro-pyridine40473-01-6Lacks the methanol group

The unique arrangement of bromine and chlorine atoms in this compound influences its reactivity profile and biological activity compared to structurally similar compounds. This specificity makes it a valuable target for further research in medicinal chemistry.

Properties

IUPAC Name

(6-bromo-5-chloropyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-6-5(8)2-1-4(3-10)9-6/h1-2,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUAZNSDELASGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CO)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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